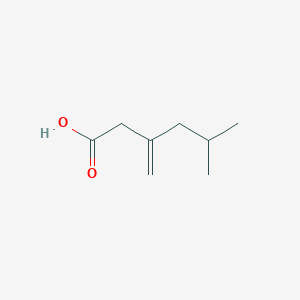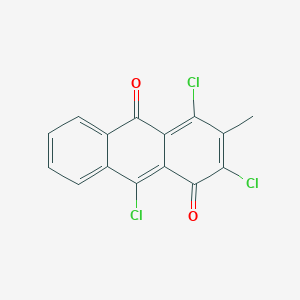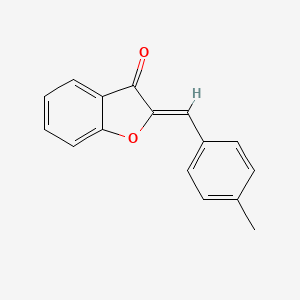
N-Benzyloxycarbonylvalylprolinal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloxycarbonylvalylprolinal is a synthetic organic compound that has garnered interest in various fields of scientific research. It is a derivative of valine and proline, two amino acids, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonylvalylprolinal typically involves the protection of the amino group of valine with a benzyloxycarbonyl group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
N-Benzyloxycarbonylvalylprolinal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the proline moiety can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: The major product is N-Benzyloxycarbonylvalylproline.
Reduction: The major product is N-Benzyloxycarbonylvalylprolinol.
Substitution: The major product is valylprolinal.
科学的研究の応用
N-Benzyloxycarbonylvalylprolinal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of N-Benzyloxycarbonylvalylprolinal involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. The aldehyde group in the proline moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonylvalylproline: Similar in structure but lacks the aldehyde group.
N-Benzyloxycarbonylvalylprolinol: Similar in structure but has an alcohol group instead of an aldehyde.
N-Benzyloxycarbonylvalylalanine: Similar in structure but contains alanine instead of proline.
Uniqueness
N-Benzyloxycarbonylvalylprolinal is unique due to the presence of the aldehyde group in the proline moiety, which allows it to undergo specific chemical reactions and interact with enzymes in a distinct manner. This makes it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.
特性
| 91650-00-9 | |
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-(2-formylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)16(17(22)20-10-6-9-15(20)11-21)19-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,11,13,15-16H,6,9-10,12H2,1-2H3,(H,19,23)/t15?,16-/m0/s1 |
InChIキー |
QRONLDFFPZYHDZ-LYKKTTPLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


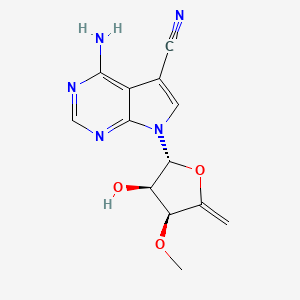


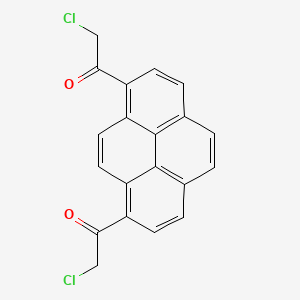

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)

